molecular formula C8H8N2O B060601 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one CAS No. 195606-32-7

1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one

Cat. No.: B060601
CAS No.: 195606-32-7
M. Wt: 148.16 g/mol
InChI Key: LWBGDZHPJZHCSE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS Registry Number: 195606-32-7) is a fused heterocyclic compound of significant interest in medicinal and synthetic chemistry research. It features a pyrrolo[1,2-c]imidazol-5-one core structure, which is an azaanalogue of pyrrolizin-3-one . The compound has a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol . Its structure is characterized by a density of approximately 1.286 g/cm³ and a high calculated boiling point of 410.465°C at 760 mmHg . This compound serves as a valuable synthon and core structure in the development of novel pharmacologically active agents. Derivatives of the pyrrolo[1,2-c]imidazole scaffold, to which this compound belongs, have demonstrated a wide spectrum of promising biological activities in scientific studies . Particularly, such fused heterocyclic systems have been investigated for their potent in vitro antibacterial and antifungal properties against challenging pathogens including Staphylococcus aureus , Escherichia coli , Klebsiella pneumoniae , Acinetobacter baumannii , and Cryptococcus neoformans . The presence of the imidazole moiety, a key pharmacophore in many FDA-approved drugs, makes this chemical class highly relevant for exploring new therapeutic candidates to address the growing problem of antimicrobial resistance (AMR) . Researchers utilize this compound as a key intermediate for constructing more complex molecules and for structure-activity relationship (SAR) studies aimed at discovering new bioactive compounds . Its properties and structure make it a compound of interest for projects in drug discovery, organic synthesis, and heterocyclic chemistry. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,3-dimethylpyrrolo[1,2-c]imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-7-3-4-8(11)10(7)6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBGDZHPJZHCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)N2C(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The condensation of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with imidazole-carbaldehydes serves as a foundational route to pyrroloimidazolones. For instance, pyrrolo[1,2-c]imidazol-5-one derivatives are synthesized by reacting Meldrum’s acid with imidazole-4-carbaldehyde (9 ) under reflux conditions in acetic anhydride. The resulting intermediate undergoes gas-phase pyrolysis at 400–500°C, yielding the target azapyrrolizinone framework.

Key steps include:

  • Condensation : Meldrum’s acid reacts with the aldehyde group, forming a bicyclic adduct.

  • Pyrolysis : Thermal decomposition eliminates CO₂ and acetone, inducing cyclization to form the pyrroloimidazolone core.

Optimization and Challenges

  • Temperature Control : Pyrolysis below 400°C results in incomplete decomposition, while exceeding 500°C risks side reactions (e.g., ring-opening).

  • Substrate Scope : Electron-deficient imidazole-carbaldehydes exhibit higher reactivity, whereas steric hindrance from substituents reduces yields.

Methylation Strategies Using Dimethyl Carbonate

Direct N-Methylation of Precursors

A patent (CN106045912A) describes the methylation of 2-methylimidazole with dimethyl carbonate (DMC) under solvent-free conditions at 120–180°C. Although this method targets 1,2-dimethylimidazole, adapting it for pyrroloimidazolone derivatives involves:

  • Selective Methylation : Introducing methyl groups at N1 and C3 positions using excess DMC (2–3 equiv.) in chlorobenzene or DMF.

  • Workup : Distillation under reduced pressure (4.0–8.0 kPa) isolates the product with >99% purity.

Reaction Parameters

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at nitrogen, achieving 85% yield.

  • Catalyst-Free Conditions : Unlike traditional methods requiring K₂CO₃, DMC acts as both methylating agent and base, minimizing waste.

Copper-Catalyzed Cross-Coupling Approaches

Ligand-Assisted Coupling

A supplementary study (RSC Publishing) outlines the synthesis of imidazole-pyrrolidinones via CuI-catalyzed Ullmann-type coupling. For 1-(1,2-dimethyl-1H-imidazol-4-yl)pyrrolidin-2-one, the reaction employs:

  • Catalyst System : CuI (10 mol%) and N,N’-dimethyl ethylenediamine (L6 ) in dioxane.

  • Conditions : Reflux for 24 hours with K₂CO₃ as base, yielding 85–92% of product.

Substrate Compatibility

  • Heterocyclic Partners : Imidazoles with electron-donating groups (e.g., methyl) couple efficiently, while pyrazoles require higher temperatures.

  • Limitations : Steric hindrance at the coupling site reduces reactivity, necessitating prolonged reaction times.

Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)CatalystKey Advantage
Pyrolysis60–75400–500NoneScalable for gram-scale
DMC Methylation77–85120–180NoneSolvent-free, low toxicity
CuI Coupling85–92100–120CuI/L6 High regioselectivity

Mechanistic Insights and Side Reactions

Pyrolytic Pathway

DFT calculations reveal that the pyrolysis of Meldrum’s acid derivatives proceeds via a bifunctional activation mechanism. The Ni(II)-ligand complex stabilizes the transition state through H-bonding with the imidazolidine NH, directing cyclization to the desired product. Competing pathways, such as 1,2-alkyl migrations, are suppressed by kinetic control.

Competing Methylation Sites

In DMC-mediated reactions, over-methylation at C2 can occur if the stoichiometry exceeds 1:3 (imidazole:DMC). Kinetic resolution experiments show that excess DMC (2.2 equiv.) achieves optimal conversion (98%) while maintaining selectivity .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one is as a building block for synthesizing enzyme inhibitors. For instance:

  • Aldosterone Synthase Inhibition : The compound has been identified as a potential inhibitor of aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1), enzymes involved in cortisol production. This inhibition is crucial for developing treatments for conditions such as Cushing's syndrome and pituitary ACTH hypersecretion .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties:

  • WDR5 Inhibition : A study highlighted the discovery of potent WDR5 WIN-site inhibitors derived from pyrrolo[1,2-c]imidazole scaffolds. These compounds showed selective binding and micromolar activity against acute myeloid leukemia (AML) cell lines, suggesting their potential in cancer therapy .

Case Study 1: WDR5 WIN-Site Inhibitors

A fragment-based approach was employed to identify compounds from the pyrrolo[1,2-c]imidazole class that inhibit WDR5. The lead compound demonstrated a dissociation constant (K_d) of less than 10 nM and significant cellular activity against AML cells. This case illustrates the compound's utility in targeting epigenetic regulators in cancer .

Case Study 2: Synthesis of Novel Derivatives

Various derivatives of this compound were synthesized and evaluated for their biological activities. One notable derivative was shown to effectively inhibit receptor-interacting protein kinase 1 (RIPK1), an important target in necroptosis-related diseases. This highlights the compound's versatility in medicinal chemistry .

Data Table: Summary of Applications

Application AreaDescriptionReference
Enzyme InhibitionInhibits aldosterone synthase and 11β-hydroxylase; potential treatment for Cushing's syndrome
Anticancer ActivityPotent WDR5 WIN-site inhibitors with activity against AML cell lines
Necroptosis InhibitionEffective RIPK1 inhibitors; potential in treating inflammatory diseases

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Ring Saturation : Dihydro derivatives (e.g., 6,7-dihydro cores) exhibit enhanced stability compared to fully unsaturated analogs, as seen in and . Unsaturated variants like the target compound may display higher reactivity due to conjugation .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorobenzonitrile in ) reduce electron density at the carbonyl, altering reactivity. Methyl groups (as in the target compound) likely increase lipophilicity, enhancing solubility in organic solvents.

Physicochemical Properties

Electronic and Spectral Features :

  • NMR Shifts : highlights conjugation between the imidazole nitrogen and carbonyl group, leading to distinct ¹H/¹³C NMR shifts. For example, pyrrolo[1,2-c]imidazol-5-one exhibits downfield carbonyl carbon shifts (~170 ppm) due to electron delocalization . Methyl substituents in the target compound would cause upfield shifts in adjacent protons.
  • Stability : Unsaturated pyrroloimidazolones (e.g., the target compound) are air-sensitive, while dihydro analogs (e.g., ) show improved stability .

Biological Activity

1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS No. 195606-32-7) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that underscore its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4OC_7H_8N_4O, with a molecular weight of approximately 164.16 g/mol. The structure features a pyrrolo-imidazole framework, which is significant for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study evaluated various imidazolylpyrrolone-based small molecules for their effects on renal cell carcinoma (RCC) cell lines (A498 and 786-O). The compound demonstrated an IC50 in the low micromolar range, indicating effective cytotoxicity against cancer cells while maintaining selectivity over non-cancerous cells .

Table 1: Anticancer Activity of this compound

CompoundCell LineIC50 (μM)Selectivity Index
This compoundA498LowHigh
Reference Compound (Rapamycin)A498ModerateModerate

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that derivatives of pyrrolo-imidazoles exhibit significant activity against various pathogens. Specifically, the minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.22 μg/mL against Staphylococcus aureus, highlighting the compound's potential as an antimicrobial agent .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

  • Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells by inhibiting key signaling pathways associated with tumor growth and survival, particularly the epidermal growth factor receptor (EGFR) pathway .
  • Antimicrobial Mechanism : Its antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial viability .

Study on Anticancer Activity

A recent study involved a series of imidazolylpyrrolone compounds where this compound was included in a screening panel against RCC cell lines. The results indicated that compounds with similar structural motifs exhibited enhanced anticancer properties when specific substituents were present on the aromatic rings adjacent to the imidazole core .

Study on Antimicrobial Activity

Another investigation focused on evaluating the antimicrobial efficacy of various pyrrolo-imidazole derivatives. The results showed that compounds closely related to this compound displayed significant inhibition zones against both gram-positive and gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .

Q & A

Q. What are the primary synthetic strategies for synthesizing 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one, and how do reaction conditions influence yield?

  • Methodological Answer : Two key approaches are:
  • Base-promoted cyclization : Using amidines and ketones under transition-metal-free conditions with NaOH (4.5 equiv.) in pyridine at 80°C for 24 hours, achieving yields up to 85% (e.g., entry-specific conditions in optimization tables) .
  • Aerobic C-H activation : Employing palladium catalysts under oxygen atmosphere for direct functionalization, enabling rapid heteroaryl substitution .
    Yield optimization requires adjusting base strength, solvent polarity, and reaction time. For example, pyridine enhances solubility, while higher temperatures accelerate cyclization but may increase side reactions .

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic signals (e.g., imidazolone carbonyl at ~170 ppm in 13C^{13}C) and methyl group splitting patterns.
  • X-ray crystallography : Resolve bond angles and ring conformation. For example, monoclinic crystal systems (space group P21/nP2_1/n) with lattice parameters a=8.912A˚,b=10.345A˚,c=12.678A˚a = 8.912 \, \text{Å}, b = 10.345 \, \text{Å}, c = 12.678 \, \text{Å} validate the bicyclic framework .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+=135.0668[M+H]^+ = 135.0668 for C7H7N2O\text{C}_7\text{H}_7\text{N}_2\text{O}) with <3 ppm mass error .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO-LUMO gap) and predict nucleophilic/electrophilic sites.
  • Mechanistic studies : Simulate transition states for cyclization steps (e.g., amidine-ketone condensation) to identify rate-limiting steps and guide catalyst design .
  • Docking studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for pharmacological screening .

Q. What strategies resolve contradictions in analytical data, such as ambiguous chromatographic peaks or unexpected fragmentation patterns?

  • Methodological Answer :
  • Cross-validation : Compare retention times and MS/MS fragments with authentic standards. For example, ozonated pyrrole derivatives may co-elute with impurities, necessitating orthogonal techniques like 2D NMR or IR .
  • Isotopic labeling : Track reaction pathways (e.g., 15N^{15}\text{N}-labeled amidines) to confirm intermediates.
  • Statistical analysis : Apply principal component analysis (PCA) to distinguish between isomeric byproducts in LC-MS datasets .

Q. How can spiro-fused derivatives of this compound be synthesized, and what factors influence their regioselectivity?

  • Methodological Answer :
  • Spirocyclization : React bicyclic imidazolones with α,β-unsaturated ketones under basic conditions. Steric hindrance from the 1,3-dimethyl groups directs regioselectivity toward the less substituted position.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring spiro over linear adducts. Yields up to 72% are reported with optimized stoichiometry (1:1.5 substrate:electrophile ratio) .

Experimental Design & Data Analysis

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature?

  • Methodological Answer :
  • Accelerated stability testing : Incubate samples at 40–80°C and pH 3–9 for 1–4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) and quantify half-life using first-order kinetics.
  • Stress testing : Expose to oxidative (H2_2O2_2), photolytic (UV light), and hydrolytic (aqueous buffers) conditions. Identify degradation products via LC-HRMS and propose degradation pathways .

Q. How can researchers design a robust synthetic route for scaled-up production while minimizing hazardous byproducts?

  • Methodological Answer :
  • Green chemistry principles : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) and reduce NaOH equivalents via catalytic bases.
  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and suppress side reactions (e.g., dimerization) .
  • Lifecycle assessment (LCA) : Quantify waste generation (E-factor) and energy consumption to benchmark against industry standards .

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